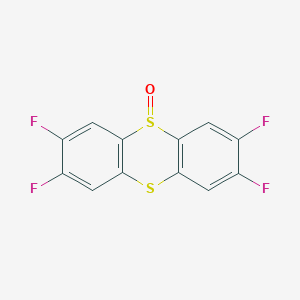

2,3,7,8-Tetrafluorothianthrene 5-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3,7,8-Tetrafluorothianthrene 5-oxide is a fluorinated sulfoxide-based thianthrene reagent. It is known for its high selectivity in late-stage C-H functionalization, making it a valuable tool in organic synthesis .

Mecanismo De Acción

Target of Action

The primary target of 2,3,7,8-Tetrafluorothianthrene 5-oxide (also known as TFT S-oxide) is the C-H bond in organic compounds . The C-H bond is a type of covalent bond between a carbon atom and a hydrogen atom. It plays a crucial role in the structure and function of many organic molecules.

Mode of Action

TFT S-oxide is a fluorinated sulfoxide-based thianthrene reagent that is used for late-stage C-H functionalization . This process involves the selective replacement of a hydrogen atom in a C-H bond with a functional group. TFT S-oxide interacts with its target by a process known as thianthrenation , which proceeds with >99% selectivity .

Biochemical Pathways

The biochemical pathway affected by TFT S-oxide is the C-H functionalization pathway . This pathway involves the selective modification of C-H bonds in organic molecules to introduce new functional groups. The downstream effects of this pathway include the synthesis of functionalized arenes, which serve as synthetic linchpins for further participation in diverse transformations .

Result of Action

The result of TFT S-oxide’s action is the functionalization of arenes . This process involves the introduction of new functional groups into aromatic compounds, thereby altering their chemical properties and potential applications. The functionalized arenes produced by TFT S-oxide serve as synthetic linchpins, enabling them to participate in a wide range of chemical transformations .

Action Environment

The action of TFT S-oxide can be influenced by various environmental factors. For instance, the compound is typically stored under an inert atmosphere and at a temperature below -20°C . These conditions help to maintain the stability of the compound and ensure its efficacy. Additionally, the reaction conditions, such as temperature and solvent, can also impact the compound’s action and the selectivity of the C-H functionalization process .

Análisis Bioquímico

Biochemical Properties

It is known that it is used for late-stage C-H functionalization This suggests that it may interact with enzymes, proteins, and other biomolecules involved in this process

Molecular Mechanism

The molecular mechanism of action of 2,3,7,8-Tetrafluorothianthrene 5-oxide involves C-H functionalization This process likely involves binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression

Métodos De Preparación

The synthesis of 2,3,7,8-Tetrafluorothianthrene 5-oxide involves the fluorination of thianthrene followed by oxidation. The reaction conditions typically require a fluorinating agent and an oxidizing agent under controlled temperature and pressure . Industrial production methods are not widely documented, but laboratory-scale synthesis is well-established.

Análisis De Reacciones Químicas

2,3,7,8-Tetrafluorothianthrene 5-oxide primarily undergoes C-H functionalization reactions. It reacts with various arenes to form functionalized products with high selectivity. Common reagents used in these reactions include transition metal catalysts and oxidizing agents . The major products formed are functionalized arenes, which can further participate in diverse transformations .

Aplicaciones Científicas De Investigación

2,3,7,8-Tetrafluorothianthrene-S-oxide, also known as TFT S-oxide, is a fluorinated sulfoxide-based thianthrene reagent that has garnered interest for its applications in diverse scientific fields . It has the molecular formula C12H4F4OS2 and a molecular weight of 304.28 .

Scientific Research Applications

2,3,7,8-Tetrafluorothianthrene-S-oxide is widely utilized in research, including:

- Organic Electronics It serves as a key material in organic semiconductors, enhancing the performance of electronic devices such as OLEDs (Organic Light Emitting Diodes) due to its excellent charge transport properties .

- Photovoltaics It is used in the development of organic solar cells, improving energy conversion efficiency by facilitating better light absorption and charge separation .

- Fluorescent Probes The compound acts as a fluorescent marker in biochemical assays, allowing researchers to track cellular processes with high sensitivity and specificity .

- Environmental Monitoring It is applied in the detection of pollutants, providing a reliable method for monitoring environmental contaminants due to its unique chemical properties .

- Material Science The compound is explored for its potential in creating advanced materials with tailored properties, such as enhanced thermal stability and mechanical strength .

- C-H Functionalization It functions as a reagent for late-stage C-H functionalization, proceeding with high selectivity . Developed by the Ritter Lab, C-H functionalization by thianthrenation with TFT S-oxide furnishes functionalized arenes serving as synthetic linchpins for further participation in diverse transformations .

Comparación Con Compuestos Similares

2,3,7,8-Tetrafluorothianthrene 5-oxide is unique due to its high selectivity and efficiency in C-H functionalization. Similar compounds include thianthrene S-oxide and phenoxathiin-10-oxide, which also serve as reagents for C-H functionalization but may differ in selectivity and reaction conditions . The fluorinated nature of this compound provides it with distinct reactivity compared to its non-fluorinated counterparts .

Actividad Biológica

2,3,7,8-Tetrafluorothianthrene 5-oxide (TFT-S-oxide) is a fluorinated sulfoxide-based compound that has garnered attention for its potential in late-stage functionalization of aromatic compounds. This article delves into the biological activity of TFT-S-oxide, highlighting its mechanisms of action, reactivity in various chemical environments, and implications for synthetic chemistry.

TFT-S-oxide is characterized by its unique structure which includes four fluorine atoms attached to a thianthrene core. This configuration enhances its electrophilic properties, making it a potent reagent in electrophilic aromatic substitution reactions.

The biological activity of TFT-S-oxide is primarily linked to its ability to facilitate C–H thianthrenation reactions. This process involves the generation of reactive thianthrenium species that can interact with various nucleophiles, leading to site-selective functionalization of arenes.

Reactivity Studies

Recent studies have demonstrated the high selectivity and efficiency of TFT-S-oxide in C–H functionalization:

- Electrophilic Aromatic Substitution : TFT-S-oxide has been shown to react with electron-rich arenes under mild conditions, yielding high conversion rates and selectivity. For instance, when treated with tert-butylbenzene in the presence of trifluoroacetic anhydride (TFAA), nearly complete conversion was achieved within minutes .

- Formation of Thianthrenium Salts : The compound can form stable thianthrenium salts which are crucial intermediates in various synthetic pathways. These salts exhibit significant reactivity towards nucleophiles, enabling further transformations .

Case Studies

- Late-stage Functionalization : In drug discovery contexts, TFT-S-oxide has been utilized for the late-stage functionalization of complex molecules. Its application has been noted in synthesizing biologically relevant compounds with improved pharmacological profiles .

- Reactivity with Alkenes : TFT-S-oxide has also been investigated for its ability to engage with alkenes, producing alkenyl thianthrenium salts. This reaction pathway showcases its versatility and potential utility in synthetic organic chemistry .

Data Table: Reactivity and Selectivity of TFT-S-oxide

| Substrate | Reaction Conditions | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Tert-butylbenzene | TFAA, -50°C | 93 | >99 |

| Styrene | TFAA, room temperature | 85 | 95 |

| Anisole | TFAA, -50°C | 90 | >99 |

Propiedades

IUPAC Name |

2,3,7,8-tetrafluorothianthrene 5-oxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4F4OS2/c13-5-1-9-11(3-7(5)15)19(17)12-4-8(16)6(14)2-10(12)18-9/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNMYEBXFNFTBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1SC3=C(S2=O)C=C(C(=C3)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4F4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.